molecular formula C11H9ClN2S B2923623 (E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine CAS No. 303987-27-1

(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine

Cat. No.: B2923623
CAS No.: 303987-27-1
M. Wt: 236.72
InChI Key: XAXWDTOTJPDNPF-NTUHNPAUSA-N
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Description

(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine typically involves the reaction of benzylamine with 2-chloro-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Benzyl[(2-chloro-1,3-thiazol-5-yl)methyl]amine.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl[(2-chloro-1,3-thiazol-5-yl)methyl]amine: A reduced form of the compound.

    2-chloro-1,3-thiazole-5-carbaldehyde: A precursor in the synthesis of the compound.

    Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.

Uniqueness

(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine is unique due to its specific combination of a benzyl group and a thiazole ring with a chloro substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-benzyl-1-(2-chloro-1,3-thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-11-14-8-10(15-11)7-13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXWDTOTJPDNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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